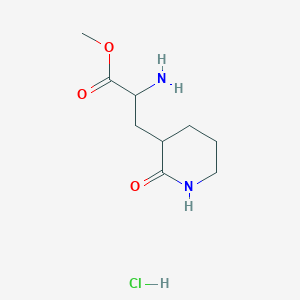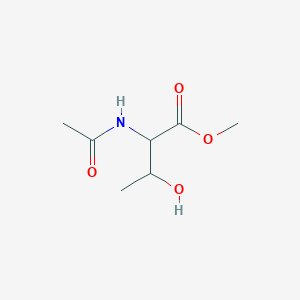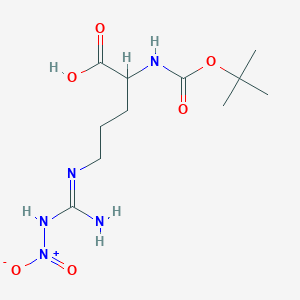
Maltotriose xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maltotriose xhydrate is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds. It is commonly produced by the enzymatic hydrolysis of starch, specifically by the action of alpha-amylase. This compound is significant in various biological and industrial processes due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Maltotriose xhydrate can be synthesized through the enzymatic hydrolysis of starch using alpha-amylase. The enzyme breaks down the α-1,4 glycosidic bonds in amylose, a component of starch, resulting in the formation of maltotriose. The optimal conditions for this reaction include a temperature of around 50°C and a pH of 6.0 .
Industrial Production Methods
In industrial settings, this compound is produced by hydrolyzing soluble starch with specific enzymes such as alpha-amylase from Microbulbifer thermotolerans. The process involves maintaining optimal conditions of time, temperature, and pH to maximize yield. For instance, the optimal conditions for producing maltotriose from soluble starch are 1.76 hours, 44.95°C, and pH 6.35 .
Analyse Chemischer Reaktionen
Types of Reactions
Maltotriose xhydrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of maltotriose results in the formation of glucose molecules. Oxidation reactions can convert maltotriose into gluconic acid derivatives, while reduction reactions can produce sugar alcohols.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include alpha-amylase for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products
The major products formed from the hydrolysis of this compound are glucose molecules. Oxidation reactions yield gluconic acid derivatives, while reduction reactions produce sugar alcohols such as sorbitol.
Wissenschaftliche Forschungsanwendungen
Maltotriose xhydrate has a wide range of applications in scientific research, including:
Medicine: Investigated for its potential use in drug delivery systems and as a prebiotic to promote gut health.
Wirkmechanismus
The mechanism of action of maltotriose xhydrate involves its hydrolysis by enzymes such as alpha-amylase and intracellular invertase. These enzymes break down the α-1,4 glycosidic bonds, releasing glucose molecules that can be utilized in various metabolic pathways. The molecular targets include the active sites of these enzymes, where the hydrolysis reaction occurs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.
Maltotetraose: A tetrasaccharide consisting of four glucose molecules linked by α-1,4 glycosidic bonds.
Acarbose: A pseudo-saccharide that resembles glucose-based oligosaccharides and inhibits alpha-glucosidase.
Uniqueness
Maltotriose xhydrate is unique due to its specific structure of three glucose units, making it the shortest chain oligosaccharide classified as maltodextrin. This structure allows it to be efficiently hydrolyzed by specific enzymes, making it valuable in various industrial and research applications .
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKASWRMLBJLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)
![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate](/img/structure/B13387588.png)


![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13387600.png)



![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]heptanoic acid](/img/structure/B13387639.png)
![3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid](/img/structure/B13387648.png)

![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)
![2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13387661.png)
